2-Acetylamino-5-iodopyridine

Übersicht

Beschreibung

2-Acetylamino-5-iodopyridine is a derivative of pyridine, a heterocyclic aromatic organic compound. While the provided papers do not directly discuss 2-acetylamino-5-iodopyridine, they do provide insights into similar compounds, which can help infer some of the properties and reactions of the iodine-substituted compound. For instance, 2-acetaminopyridine has been studied as a cocrystallizing agent due to its ability to form hydrogen-bonded motifs with carboxylic acids without undergoing proton transfer . This suggests that 2-acetylamino-5-iodopyridine may also engage in similar noncovalent interactions.

Synthesis Analysis

The synthesis of related compounds, such as 6-substituted 2-(N-acetylamino)pyridines, involves cyclization of oxime derivatives of 5-oxoalkanenitriles using a combination of acetyl chloride (AcCl) and acetic anhydride (Ac2O), or Ac2O and hydrochloric acid (HCl) . This method yields the desired pyridines with good overall yields of 40-65%. Although the synthesis of 2-acetylamino-5-iodopyridine is not explicitly described, similar cyclization techniques could potentially be applied, with appropriate modifications to incorporate the iodine substituent.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, with the potential for various supramolecular assemblies. For example, 2-acetylamino-6-methylpyridine-1-oxide forms a centrosymmetric supramolecular assembly sustained by water molecules linking the dimers of pyridine-1-oxide through multiple hydrogen bonds . This indicates that 2-acetylamino-5-iodopyridine may also form intricate hydrogen-bonded structures, possibly influenced by the presence of the iodine atom.

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives can be diverse. The synthesis of 2-amino-5-fluoropyridine from 2-acetamido-5-aminopyridine involves diazotization followed by solventless thermolysis and hydrolysis . This process could be analogous to reactions that 2-acetylamino-5-iodopyridine might undergo, such as nucleophilic substitution reactions where the iodine atom could be displaced by other nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-acetylamino-5-iodopyridine can be inferred from related compounds. For instance, the crystal structure of 2-acetylamino-6-methylpyridine-1-oxide suggests that similar compounds may have significant molecular stacking interactions and hydrogen bonding, which could affect their melting points, solubility, and crystal formation . The presence of the iodine atom in 2-acetylamino-5-iodopyridine would likely influence its density, refractive index, and other physicochemical properties due to the atom's larger size and heavier mass compared to other substituents.

Wissenschaftliche Forschungsanwendungen

Copper-catalyzed selective C–N bond formation

- Methods of Application: The study involves the use of copper catalysis for 1,2-diol amination at the electron-rich C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridine. The same conditions were used to achieve selective amination at C-5 in 2-bromo-5-iodopyridine .

- Results or Outcomes: The study resulted in excellent yields of the desired products. The selective, generally mild and economical coupling reaction at C-5 position could be achieved with amines, heterocycles and amides .

Production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors

- Summary of Application: 2-Iodopyridine is frequently used as a reagent in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .

- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 2-iodopyridine as a reagent in the synthesis process .

- Results or Outcomes: The outcome of this application is the production of inhibitors for the human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase .

Synthesis of pyridine alkaloids

- Summary of Application: 3-Iodopyridine is used in the synthesis of pyridine alkaloids, such as theonelladins C, niphatesine C, xestamine D and theonelladins D .

- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 3-iodopyridine in the synthesis process .

- Results or Outcomes: The outcome of this application is the production of various pyridine alkaloids .

Production of 3-Phenylphenazopyridine

- Summary of Application: 3-Iodopyridine-2,6-diamine is an intermediary in the manufacture of 3-Phenylphenazopyridine, which is used for the treatment of pain, specifically urinary tract pain .

- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 3-iodopyridine in the synthesis process .

- Results or Outcomes: The outcome of this application is the production of 3-Phenylphenazopyridine, a compound used for pain treatment .

Synthesis of Multifunctional Pyridine Derivatives

- Summary of Application: Pyridine derivatives are valuable building blocks in the production of multifunctional pyridine derivatives .

- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of iodopyridine in the synthesis process .

- Results or Outcomes: The outcome of this application is the production of various multifunctional pyridine derivatives .

Safety And Hazards

The safety data sheet for “2-Acetylamino-5-iodopyridine” advises avoiding dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Eigenschaften

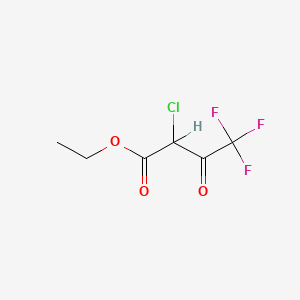

IUPAC Name |

N-(5-iodopyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSIBMGCSKLUCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363392 | |

| Record name | N-(5-iodopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetylamino-5-iodopyridine | |

CAS RN |

66131-78-0 | |

| Record name | N-(5-iodopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)

![2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B1301778.png)

![N-[2,4-dinitro-6-(trifluoromethyl)phenyl]-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/structure/B1301781.png)